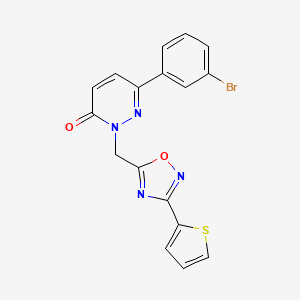

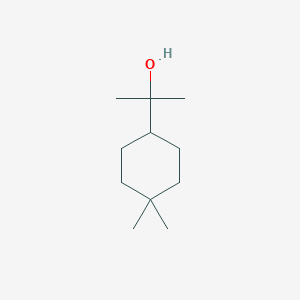

![molecular formula C12H13FN2O3 B2645311 1-[(4-Fluorophenyl)carbamoyl]pyrrolidine-2-carboxylic acid CAS No. 1009519-24-7](/img/structure/B2645311.png)

1-[(4-Fluorophenyl)carbamoyl]pyrrolidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-[(4-Fluorophenyl)carbamoyl]pyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C12H13FN2O3 and a molecular weight of 252.24 . It is used for research purposes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the target compound was synthesized from commercially available precursors via multi-step nucleophilic substitution reactions and ester hydrolysis .Molecular Structure Analysis

The molecular structure of “1-[(4-Fluorophenyl)carbamoyl]pyrrolidine-2-carboxylic acid” comprises a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .科学的研究の応用

1. Versatile Scaffold for Novel Biologically Active Compounds The five-membered pyrrolidine ring, which is a part of the “1-[(4-Fluorophenyl)carbamoyl]pyrrolidine-2-carboxylic acid” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

2. Inverse Agonists of the Retinoic Acid-Related Orphan Receptor γ (RORγt) Research has shown that replacing a non-stereochemical with a stereochemical group was beneficial for the activity of a new series of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt)—a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .

PPARα/γ Functional Activities

Structure-activity relationship (SAR) studies revealed that the oxybenzyl pyrrolidine acid series offered the best balance of PPARα/γ functional activities . The cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation .

4. Eco-Friendly and Highly Efficient Method for the One-Pot Synthesis Pyrrole derivatives, such as “1-[(4-Fluorophenyl)carbamoyl]pyrrolidine-2-carboxylic acid”, have been used in the development of an eco-friendly and highly efficient method for the one-pot synthesis of penta-substituted pyrrole derivatives .

Anti-Inflammatory and Analgesic Activities

Some derivatives of pyrrolidine-2-carboxamide have shown anti-inflammatory and analgesic activities along with a low ulcerogenic index . This suggests that “1-[(4-Fluorophenyl)carbamoyl]pyrrolidine-2-carboxylic acid” could potentially be used in the development of new anti-inflammatory and analgesic drugs.

6. Potential Use in the Treatment of Autoimmune Diseases As mentioned earlier, certain pyrrolidine derivatives have been found to act as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), which is involved in autoimmune diseases . This suggests that “1-[(4-Fluorophenyl)carbamoyl]pyrrolidine-2-carboxylic acid” could potentially be used in the treatment of autoimmune diseases.

将来の方向性

Pyrrolidine derivatives, including “1-[(4-Fluorophenyl)carbamoyl]pyrrolidine-2-carboxylic acid”, continue to be of interest in drug research and development. The design of new molecules often starts by studying the binding conformation of similar compounds . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, “1-[(4-Fluorophenyl)carbamoyl]pyrrolidine-2-carboxylic acid” and similar compounds may have potential in the design of new drugs with different biological profiles .

特性

IUPAC Name |

1-[(4-fluorophenyl)carbamoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O3/c13-8-3-5-9(6-4-8)14-12(18)15-7-1-2-10(15)11(16)17/h3-6,10H,1-2,7H2,(H,14,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVTYTNYTQOEDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)NC2=CC=C(C=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Fluorophenyl)carbamoyl]pyrrolidine-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

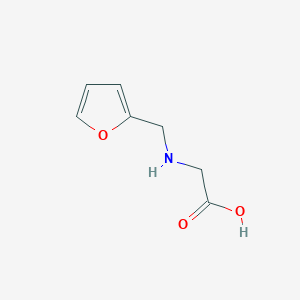

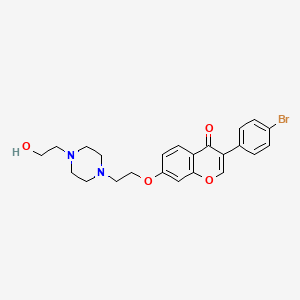

![N-[2-methyl-2-(morpholin-4-yl)butyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2645231.png)

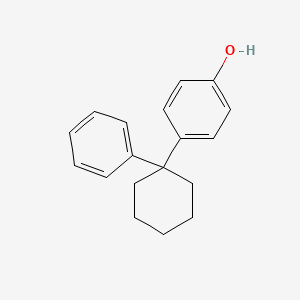

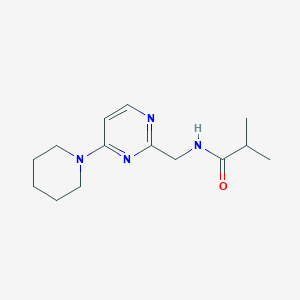

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2645237.png)

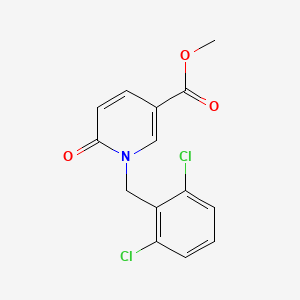

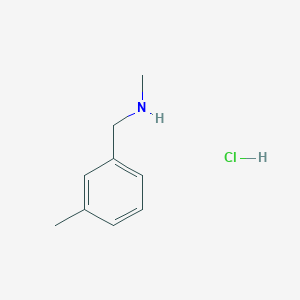

![N-cyclopentyl-4-(3-methylbutyl)-5-oxo-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2645238.png)

![(2Z)-4-chloro-2-[(4-fluorophenyl)-morpholin-4-ylmethylidene]-3-oxobutanenitrile](/img/structure/B2645240.png)

![2-((2,4-dichlorophenoxy)methyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole](/img/structure/B2645244.png)

![5-(3-Methoxyphenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2645250.png)